(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a bromophenyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized with a bromophenyl group.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a bromophenyl halide to introduce the bromophenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted cyclopentanecarboxylates.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acids.
Scientific Research Applications
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- (1S,2S)-2-(4-Bromophenyl)cyclohexanecarboxylate
Uniqueness
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its cyclopropane and cyclohexane analogs
Properties
Molecular Formula |
C13H15BrO2 |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
methyl (1S,2S)-2-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)12-4-2-3-11(12)9-5-7-10(14)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m1/s1 |
InChI Key |
XBGPTQSIFDXOKJ-NEPJUHHUSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1CCCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.